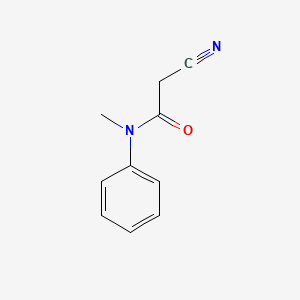

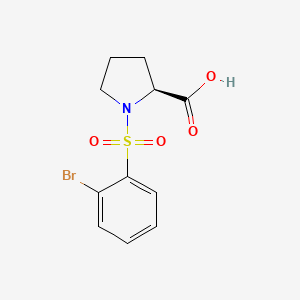

![molecular formula C13H16N2 B2954414 [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanamine CAS No. 1182799-61-6](/img/structure/B2954414.png)

[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanamine” is a chemical compound that has been studied for its potential to improve monoclonal antibody production in Chinese hamster ovary cell cultures . It has been found to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .

Synthesis Analysis

The synthesis of this compound involves the preparation of a new series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl) benzohydrazides . These new heterocycles underwent thorough characterization and evaluation for antibacterial activity .Molecular Structure Analysis

The molecular structure of this compound has been established through various methods such as elemental analysis, high-resolution mass spectrometry, 1H and 13C NMR, and IR spectroscopy .Chemical Reactions Analysis

The chemical reactions involving this compound have been studied extensively. For instance, it has been found that the compound can suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .Scientific Research Applications

X-ray Crystallography and DFT Studies

- Complementary Hydrogen Bonding of Pyrrolide-imine Schiff Base Ligands : Research shows that pyrrolide-imine Schiff base compounds, which are structurally similar to [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanamine, are synthesized via solid-state reactions. These compounds exhibit unique dimeric structures supported by hydrogen bonds, making them significant for crystallography and density functional theory studies (Akerman & Chiazzari, 2014).

Medicinal Chemistry and Anticancer Activity

- Palladium(II) and Platinum(II) Complexes Based on Pyrrol Schiff Bases : These complexes, derived from Schiff base ligands similar to this compound, show significant anticancer activity against various human cancerous cell lines. Their selectivity and mechanism of action make them promising candidates for further study in cancer treatment (Mbugua et al., 2020).

Catalysis and Chemical Reactions

- Catalytic Applications of Palladacycles : Unsymmetrical NCN′ and PCN pincer palladacycles, synthesized from derivatives of methanamine, show good activity and selectivity in catalytic applications, indicating their potential in chemical synthesis processes (Roffe et al., 2016).

- Transfer Hydrogenation Reactions with Quinazoline-based Ruthenium Complexes : The synthesis of (4-Phenylquinazolin-2-yl)methanamine, a compound structurally related to this compound, shows efficiency in transfer hydrogenation reactions, highlighting its potential in industrial chemical processes (Karabuğa et al., 2015).

Luminescence and Photophysical Properties

- Luminescence of Re(4,7-dimethyl-1,10-phenanthroline(CO)3py]+ in Solid Matrix : This study of luminescence properties of a complex involving a dimethyl-substituted phenyl compound suggests potential applications in luminescent materials and light-emitting devices (Wallace et al., 1995).

Antimicrobial Agents

- Synthesis of Novel Pyrrole Derivatives as Antimicrobial Agents : Research into novel methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives indicates their potential as significant antimicrobial agents, highlighting the versatility of pyrrole derivatives in medicinal chemistry (Hublikar et al., 2019).

Anion Recognition in Aqueous Solution

- Tri-(2-picolyl)amine-modificated Triarylborane for Cyanide and Fluoride Detection : A study demonstrates the use of triarylborane compounds for effective detection and discrimination of cyanide and fluoride anions in aqueous solution, showcasing the application of these compounds in environmental monitoring and safety (Zhang et al., 2019).

Mechanism of Action

Target of Action

The primary targets of “[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanamine” are the DHFR and enoyl ACP reductase enzymes . These enzymes play a crucial role in bacterial growth and survival, making them ideal targets for antibacterial and antitubercular therapies .

Mode of Action

“this compound” interacts with its targets by forming hydrogen bonds with the active sites of the DHFR and enoyl ACP reductase enzymes . This interaction inhibits the activity of these enzymes, thereby disrupting the normal functioning of the bacteria .

Biochemical Pathways

The inhibition of DHFR and enoyl ACP reductase enzymes disrupts several biochemical pathways. The most significant of these is the fatty acid synthesis pathway , which is crucial for bacterial cell wall formation . By inhibiting this pathway, “this compound” prevents the bacteria from growing and multiplying .

Pharmacokinetics

It is known that the compound has amolecular weight of 200.28 , which suggests that it may have good bioavailability

Result of Action

“this compound” has been shown to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . This leads to an increase in monoclonal antibody production .

Action Environment

Environmental factors can influence the action, efficacy, and stability of “this compound”. For instance, the compound should be stored at room temperature to maintain its stability. Additionally, the compound’s dust can irritate the eyes and respiratory tract, so appropriate protective equipment should be worn when handling it .

Future Directions

The future directions for the study of this compound involve further structural optimization of 2,5-dimethylpyrrole derivatives, which could lead to improved production and quality control of monoclonal antibodies . Additionally, the compound’s pronounced docking properties and biological activity suggest potential uses in the biological and medical sciences .

Properties

IUPAC Name |

[4-(2,5-dimethylpyrrol-1-yl)phenyl]methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c1-10-3-4-11(2)15(10)13-7-5-12(9-14)6-8-13/h3-8H,9,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPQARZHQFAOIQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CC=C(C=C2)CN)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

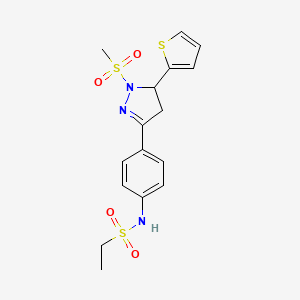

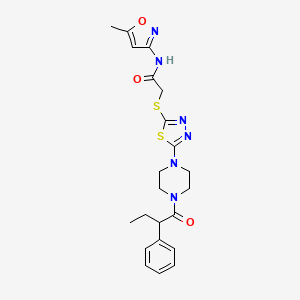

![6-({[(tert-butoxy)carbonyl]amino}methyl)-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylic acid](/img/structure/B2954333.png)

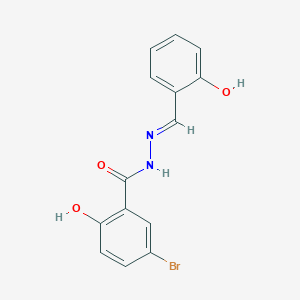

![N-Cyclohexyl-2-(5-o-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide](/img/structure/B2954334.png)

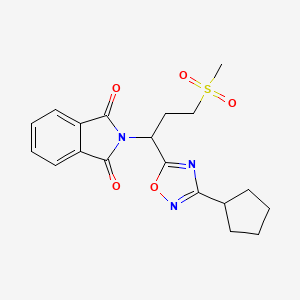

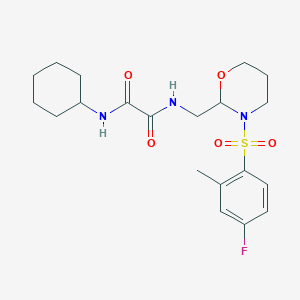

![N-(2,4-dimethoxyphenyl)-2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide](/img/structure/B2954338.png)

![N-[2-(2-pyridinyl)ethyl]-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide](/img/structure/B2954341.png)

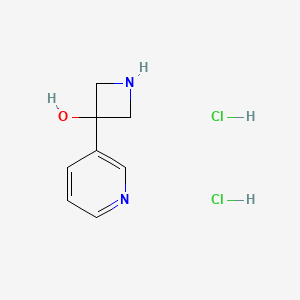

![N-[(1-Aminocyclohexyl)methyl]-2-cyclohexyl-1,3-oxazole-4-carboxamide;dihydrochloride](/img/structure/B2954349.png)

![N-[4-(1,5-Dioxa-9-azaspiro[5.5]undecane-9-carbonyl)phenyl]prop-2-enamide](/img/structure/B2954352.png)